5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile
Description
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 5 and a carbonitrile group at position 2.
Properties
CAS No. |
87597-33-9 |
|---|---|
Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223.03 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-2-10-3-7-11-5(1-9)4-12(6)7/h2-4H |
InChI Key |
KEPJAZHQULOGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C2C=N1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
- PDE Inhibition : 5-Bromoimidazo[1,2-a]pyrazine derivatives enhance cyclic AMP levels, suggesting PDE-inhibitory properties distinct from pyridine-based CENP-E inhibitors .
- Synthetic Flexibility : The carbonitrile group enables diverse derivatization (e.g., esterification, hydrazide formation), enhancing drug-likeness .
- Divergent Bioactivity : Core modification (pyrazine vs. pyridine) significantly alters biological targets, underscoring the importance of scaffold selection .
Biological Activity
5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile is an intriguing compound within the imidazo-pyrazine family, noted for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile is . The presence of the bromine atom at the 5-position and the cyano group at the 2-position significantly influences its chemical reactivity and biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | Approximately 196.02 g/mol |
| SMILES | C1=CN2C(=CN=CC2=N1)Br |
| InChI | InChI=1S/C6H4BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H |
Biological Activity
Recent studies have highlighted several biological activities associated with 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile, particularly in the areas of antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile exhibit significant antimicrobial effects. For instance, derivatives of imidazo-pyrazine have shown activity against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. A notable investigation demonstrated that related compounds inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Specifically, the structure-activity relationship (SAR) studies suggest that modifications at specific positions on the imidazo-pyrazine framework can enhance anticancer efficacy.
The biological activity of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting cancer cell metabolism and proliferation.
- Receptor Modulation : It can modulate receptor activity linked to various signaling pathways crucial for cell survival and growth.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of 5-Bromoimidazo[1,2-a]pyrazine derivatives:
- Antimicrobial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of related compounds against Mycobacterium tuberculosis. Results showed promising MIC values ranging from 0.03 to 5.0 µM for effective inhibition .
- Anticancer Activity : In vitro assays demonstrated that derivatives of 5-Bromoimidazo[1,2-a]pyrazine induced apoptosis in cancer cell lines. The lead compound exhibited an IC50 value of approximately 7 µM against cancer cells .
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